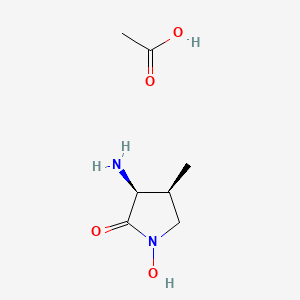(3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate
CAS No.: 132746-02-2
Cat. No.: VC8230119
Molecular Formula: C7H14N2O4
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 132746-02-2 |
|---|---|
| Molecular Formula | C7H14N2O4 |
| Molecular Weight | 190.2 g/mol |
| IUPAC Name | acetic acid;(3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C5H10N2O2.C2H4O2/c1-3-2-7(9)5(8)4(3)6;1-2(3)4/h3-4,9H,2,6H2,1H3;1H3,(H,3,4)/t3-,4-;/m0./s1 |
| Standard InChI Key | SNDJFAKPJVTVOP-MMALYQPHSA-N |
| Isomeric SMILES | C[C@H]1CN(C(=O)[C@H]1N)O.CC(=O)O |
| SMILES | CC1CN(C(=O)C1N)O.CC(=O)O |
| Canonical SMILES | CC1CN(C(=O)C1N)O.CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Basic Properties
(3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate is a bicyclic organic compound featuring a pyrrolidinone core substituted with amino, hydroxy, methyl, and acetate functional groups. Its systematic IUPAC name reflects the stereochemical configuration at the 3rd and 4th carbon positions, critical for its biological activity. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 190.2 g/mol |
| Purity | ≥95% |
| Storage Conditions | Room temperature, dry environment |
| CAS Registry Number | 1820583-82-1 |
The compound’s chirality arises from the (3S,4S) configuration, which influences its interactions with biological targets and necessitates precise synthetic control .
Synthesis and Production
Diastereomeric Resolution Methods
A 2017 patent describes a cost-effective approach to resolving diastereomers using non-chiral auxiliaries, enabling large-scale production of enantiomerically pure intermediates like (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate. This method employs achiral inorganic acid precursors to induce crystallization-based separation, achieving high yields suitable for industrial applications .
Comparative Synthetic Routes
The 2009 synthesis of L-687,414 by Pinard et al. provides insights into stereoselective strategies for pyrrolidinone derivatives. While targeting the (3R,4R) enantiomer, their methodology—utilizing chiral auxiliaries and asymmetric catalysis—offers a template for adapting to the (3S,4S) configuration . Key steps include:
-
Ring-closing metathesis to form the pyrrolidinone core.
-
Enantioselective hydroxylation at the 1-position.
-
Acetylation to stabilize the final product.
Adapting these steps with appropriate stereochemical modifications could streamline the synthesis of the (3S,4S) variant.
Pharmacological and Therapeutic Applications
Oncology Applications
The 2017 patent identifies (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate as an intermediate in anti-tumor drug development. Its role in synthesizing kinase inhibitors or DNA-intercalating agents remains speculative but aligns with the pyrrolidinone scaffold’s prevalence in oncology therapeutics .
| Precautionary Code | Description |
|---|---|
| P280 | Wear protective gloves, clothing, eye protection, and face protection. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present. |
| P310 | Immediately call a poison center or physician. |
These guidelines emphasize minimizing inhalation, dermal contact, and environmental release .
Recent Research Developments
Advances in Stereochemical Control
The 2017 patent’s diastereomeric resolution method represents a paradigm shift in producing chiral pyrrolidinones. By circumventing traditional chiral auxiliaries, this approach reduces costs and scalability challenges, positioning (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate as a viable candidate for high-throughput drug discovery .
Unexplored Therapeutic Avenues
While current data emphasize neurological and oncological applications, the compound’s structural features—such as the hydroxy and amino groups—suggest potential in antimicrobial or anti-inflammatory contexts. Computational docking studies could identify novel biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume